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molecular formula C14H10O2 B3327412 1,4-Di(furan-2-yl)benzene CAS No. 34121-64-7

1,4-Di(furan-2-yl)benzene

Cat. No. B3327412
M. Wt: 210.23 g/mol
InChI Key: UERAPMXGCDWZPD-UHFFFAOYSA-N
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Patent
US08101636B2

Procedure details

To a stirred solution of 1,4-dibromobenzene (5 mmol) was added palladium tetrakis-triphenylphosphine (400 mg). The reaction mixture was kept stirring for 15 min after which 2-tributylstannylfuran (10 mmol) was added and the reaction mixture was refluxed at 100° C. for 24 h. The solvent was then evaporated to dryness to give a dark brown residue that was suspended in water and extracted with CH2Cl2. The organic layer was passed over hyflo, dried (Na2SO4) and evaporated to dryness under reduced pressure to give 15 in 91% yield; mp 149-150° C. 1H NMR (DMSO-d6); δ 6.62 (d, 2H), 7.01 (d, 2H), 7.76-7.79 (m, 6H). MS (ESI) m/e (rel. int.): 210 (M+, 100), 181 (40), 153 (30). Anal. Calc. for C14H10O2: C %, 79.98; H %, 4.79. Found C %, 80.12; H %, 4.59.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis-triphenylphosphine
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
91%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([Sn](CCCC)(CCCC)[C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)CCC>O>[O:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[C:2]1[CH:7]=[CH:6][C:5]([C:16]2[O:15][CH:14]=[CH:18][CH:17]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
palladium tetrakis-triphenylphosphine
Quantity
400 mg
Type
reactant
Smiles
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a dark brown residue that
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC=C(C=C1)C=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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